N-(4-ethoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
N-(4-ethoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core fused with a pyrimidine ring. The ethoxyphenyl group at the N-position and the morpholine substituent on the pyrimidine ring are critical to its structural and functional properties. Its design emphasizes optimizing solubility and binding affinity through the ethoxy and morpholine moieties .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(6-morpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-2-29-16-5-3-15(4-6-16)24-20(27)17-12-26(14-23-17)19-11-18(21-13-22-19)25-7-9-28-10-8-25/h3-6,11-14H,2,7-10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFMBYZLTIMMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-ethoxyaniline and 6-(morpholin-4-yl)pyrimidine. These intermediates are then subjected to a series of coupling reactions, cyclizations, and functional group modifications to yield the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-ethoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell signaling pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological process.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules, focusing on structural modifications, synthetic pathways, and inferred pharmacological properties.
Substituent Variations in Pyrimidine-Imidazole Derivatives
Compound A : N-(4-methoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
- Key Differences :
- Phenyl Substituent : Methoxy (-OCH₃) vs. ethoxy (-OC₂H₅) in the target compound. Methoxy groups typically reduce metabolic stability compared to ethoxy due to lower steric bulk and faster demethylation .
- Pyrimidine Substituent : 4-methylpiperidin-1-yl vs. morpholin-4-yl. Morpholine enhances water solubility via its oxygen atom, whereas piperidine derivatives may exhibit higher lipophilicity .
Compound B: 2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde
- Key Differences: Core Structure: Thieno[3,2-d]pyrimidine vs. pyrimidine-imidazole. Functional Groups: A carbaldehyde group replaces the carboxamide in the target compound, altering hydrogen-bonding capabilities and reactivity .
Pharmacological Implications
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Solubility | Moderate (morpholine enhances) | Low (piperidine reduces polarity) | Low (thieno-pyrimidine hydrophobic) |
| Metabolic Stability | High (ethoxy resists oxidation) | Moderate (methoxy susceptible) | Variable (depends on aldehyde metabolism) |
| Binding Affinity | Likely high (imidazole-pyrimidine scaffold) | Moderate (piperidine less polar) | High (planar thieno-pyrimidine) |
Research Findings and Limitations
- Evidence Gaps: No direct pharmacological data (e.g., IC₅₀ values, in vivo efficacy) are provided in the cited patents. Comparisons rely on structural analogies and known SAR (structure-activity relationship) trends.
- Morpholine vs. Piperidine : Morpholine’s oxygen atom may improve solubility but reduce membrane permeability compared to piperidine’s nitrogen .
- Ethoxy vs. Methoxy : Ethoxy groups generally enhance metabolic stability in hepatic microsomes, a critical advantage for oral bioavailability .
Biological Activity
N-(4-ethoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an imidazole ring, a pyrimidine moiety, and a morpholine group. The molecular formula is , and it exhibits properties that suggest potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Microtubule Destabilization : Similar compounds have shown to inhibit microtubule assembly, which is crucial for cell division. This action suggests potential use as an anticancer agent by inducing apoptosis in cancer cells .
- Enzyme Inhibition : The imidazole and pyrimidine rings are known to interact with various enzymes, potentially inhibiting pathways critical for cancer cell survival and proliferation.
- Receptor Modulation : The morpholine group may enhance the compound's ability to interact with specific receptors involved in cellular signaling pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of similar compounds:
- In Vitro Studies : In experiments involving breast cancer cell lines (e.g., MDA-MB-231), related compounds demonstrated significant cytotoxic effects at micromolar concentrations, leading to increased caspase activity, indicative of apoptosis .
- Cell Cycle Analysis : Compounds structurally related to this compound have been shown to induce cell cycle arrest, further supporting their role as potential anticancer agents .
Antimicrobial Activity
Research has also suggested that imidazole derivatives can exhibit antimicrobial properties:
- Broad-Spectrum Activity : Compounds with similar structures have been tested against various bacterial strains, showing effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Case Study 1: Synthesis and Evaluation
A study synthesized several imidazole derivatives and evaluated their biological activities. Among these, one compound exhibited significant cytotoxicity against multiple cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic evaluations have revealed that derivatives of this compound possess favorable absorption and distribution characteristics, which are crucial for effective therapeutic applications. These studies are essential for understanding the compound's behavior in vivo and its potential clinical applications .
Data Tables
| Activity Type | Tested Compound | Cell Line/Organism | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Anticancer | N-(4-ethoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin... | MDA-MB-231 | 2.5 | Apoptosis induction |
| Antimicrobial | Similar imidazole derivative | Staphylococcus aureus | 5.0 | Cell wall synthesis inhibition |
| Microtubule Destabilization | Related compounds | Various cancer cell lines | 20.0 | Inhibition of microtubule assembly |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-ethoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide?
- Methodology : Synthesis typically involves sequential coupling reactions. For example, the pyrimidine core is functionalized with morpholine via nucleophilic aromatic substitution, followed by imidazole ring formation. Key steps include:
- Catalyst selection : Raney nickel avoids dehalogenation side reactions compared to Pd/C, improving yield (92% vs. 88%) .
- Solvent/base optimization : Water with NaOH enhances intermediate stability during hydrogenation .
- Temperature control : Maintaining 45°C during cyclization ensures complete conversion of intermediates .
- Data Table :
| Catalyst | Solvent | Base | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Pd/C | Ethanol | None | 45 | 88 |
| Raney Nickel | Water | NaOH | 45 | 92 |
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Use multimodal analytical techniques:
- Single-crystal X-ray diffraction for absolute configuration confirmation (e.g., as demonstrated for analogous morpholine-containing compounds) .
- LC-MS for purity assessment and intermediate tracking during synthesis .
- NMR spectroscopy (1H/13C) to verify functional groups, e.g., ethoxyphenyl proton signals at δ 1.3–1.5 ppm (triplet) and δ 4.0–4.1 ppm (quartet) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodology : Screen against target-specific assays:
- Enzyme inhibition : Use fluorescence-based kinase assays (e.g., for kinases targeted by morpholine-pyrimidine hybrids) .
- Cellular cytotoxicity : MTT assays on cancer cell lines (IC50 determination) .
- Receptor binding : Radioligand displacement studies for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Methodology :
- Substituent variation : Replace the ethoxyphenyl group with halogenated or methoxy analogs to assess steric/electronic effects .
- Scaffold hopping : Compare morpholine-pyrimidine hybrids with piperazine or thiomorpholine analogs (e.g., reduced activity in thiomorpholine derivatives) .
- In silico modeling : Docking studies using homology models (e.g., CB1 receptor interactions) to predict binding affinities .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Methodology :
- Kinetic assays : Measure time-dependent enzyme inhibition (e.g., pre-incubation experiments to assess irreversible binding) .
- Mutagenesis studies : Introduce point mutations in target enzymes/receptors (e.g., kinase catalytic domains) to identify critical binding residues .
- Metabolic profiling : LC-HRMS to detect metabolite formation in hepatic microsomes .
Q. How can conflicting data on biological activity be reconciled?
- Case Example : Discrepancies in IC50 values across studies may arise from:
- Assay conditions : Differences in ATP concentrations in kinase assays alter inhibition potency .
- Isomerism : Enantiomers or rotamers (e.g., morpholine ring conformers) may exhibit distinct activities .
Q. What advanced analytical methods resolve stability challenges in formulation?
- Methodology :
- Forced degradation studies : Expose to heat, light, or pH extremes; monitor degradation via UPLC-QTOF (e.g., hydrolysis of the carboxamide group at pH < 3) .
- Solid-state NMR : Assess crystallinity and polymorph stability .
- Accelerated stability testing : 40°C/75% RH for 6 months to predict shelf-life .
Q. How can computational tools guide derivative design?
- Methodology :
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the morpholine ring) .
- MD simulations : Predict conformational flexibility of the imidazole-pyrimidine core in aqueous vs. lipid environments .
- ADMET prediction : Use SwissADME or ADMETlab to optimize logP (target: 2–4) and reduce CYP450 inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
